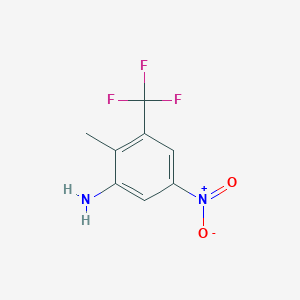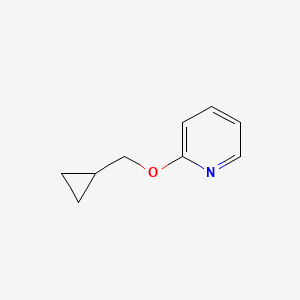
Fmoc-L-Hse(Et)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-L-Hse(Et)-OH is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It is a derivative of the amino acid histidine and is commonly used in peptide synthesis. In
Applications De Recherche Scientifique
Hydrogel Formation and Characterization One notable application of Fmoc-protected amino acids, such as Fmoc-L-Phenylalanine-OH, is in the formation of hydrogels. These hydrogels have been utilized to prepare and stabilize fluorescent few-atom silver nanoclusters, exhibiting interesting fluorescent properties with applications potentially extendable to Fmoc-L-Hse(Et)-OH related compounds. The hydrogel provides a three-dimensional structure that stabilizes newly formed silver nanoclusters within its matrix. These nanoclusters have shown stability for up to four months and exhibit large Stokes shifts, narrow emission bandwidths, and notable quantum yields, highlighting their potential in biomedical imaging and sensor applications (Roy & Banerjee, 2011).
Antibacterial Composite Materials The advancement of peptide- and amino-acid-based nanotechnologies has led to the development of materials with antibacterial capabilities. Fmoc-decorated self-assembling building blocks, for example, have shown promise in creating antibacterial composite materials. This approach employs nanoassemblies formed by Fmoc-pentafluoro-L-phenylalanine-OH, demonstrating substantial effects on bacterial morphology and the development of functionalized resin-based composites that hinder bacterial growth without affecting mammalian cell lines. The integration of such nanoassemblies without compromising the mechanical and optical properties of the composites suggests a potential application area for Fmoc-L-Hse(Et)-OH in developing enhanced biomedical materials (Schnaider et al., 2019).
Self-Assembly and Hydrogelation of Fluorinated Derivatives The study of Fmoc-protected amino acids, including fluorinated derivatives, has provided insights into the effects of side chain functionalization on self-assembly and hydrogelation behavior. Fluorinated derivatives like pentafluorophenylalanine spontaneously assemble into fibrils, forming a hydrogel network upon dissolution in water. The modification of the C-terminal carboxylic acid in these derivatives influences the hydrophobicity and hydrogen bond capacity, affecting self-assembly and hydrogelation. This research underlines the importance of chemical modifications in tailoring the properties of hydrogels for various applications, potentially including those involving Fmoc-L-Hse(Et)-OH (Ryan et al., 2011).
Propriétés
IUPAC Name |
(2S)-4-ethoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-2-26-12-11-19(20(23)24)22-21(25)27-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,2,11-13H2,1H3,(H,22,25)(H,23,24)/t19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRSFOWYRSFCMQ-IBGZPJMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Fmoc-O-ethyl-L-homoserine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




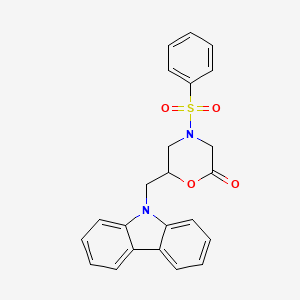

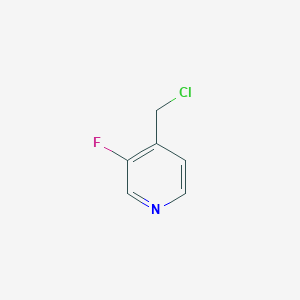
![5-hydroxy-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)nicotinamide](/img/structure/B2542539.png)

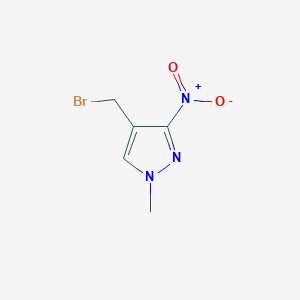

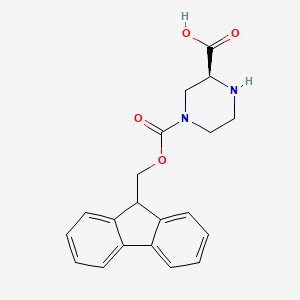
![6-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2542547.png)
